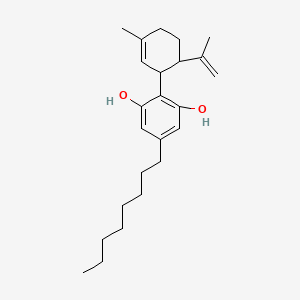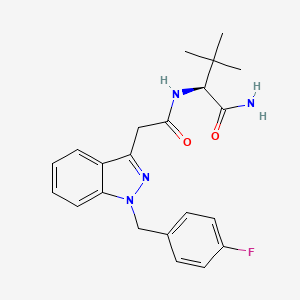
Adb-fubinaata
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADB-FUBINACA is a synthetic indazole-derived cannabinoid receptor agonist. It was initially synthesized in 2009 as a pharmaceutical drug candidate. its recreational use was first reported in Japan in 2013. ADB-FUBINACA is known for its high potency, being up to 140 times more potent than trans-Δ9-tetrahydrocannabinol, the main psychoactive compound of cannabis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ADB-FUBINACA is synthesized through a multi-step process involving the formation of an indazole core, followed by the introduction of a fluorobenzyl group and a tert-butyl group. The synthesis typically involves the following steps:
Formation of the Indazole Core: This is achieved through cyclization reactions involving hydrazine and various carbonyl compounds.
Introduction of the Fluorobenzyl Group: This step involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the indazole core.
Addition of the Tert-Butyl Group: This is typically done through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of ADB-FUBINACA follows similar synthetic routes but is scaled up using larger reactors and more efficient purification techniques. The process involves stringent quality control measures to ensure the purity and potency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ADB-FUBINACA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various hydroxylated, dealkylated, and demethylated derivatives of ADB-FUBINACA .
Wissenschaftliche Forschungsanwendungen
ADB-FUBINACA has been extensively studied for its applications in various fields:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications.
Medicine: Investigated for its potential use in pain management and as an anti-inflammatory agent.
Industry: Used in the development of new synthetic cannabinoids and related compounds.
Wirkmechanismus
ADB-FUBINACA exerts its effects by acting as a full agonist of the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). Upon binding to these receptors, it activates various intracellular signaling pathways, leading to its psychoactive and physiological effects. The compound’s high potency is attributed to its strong binding affinity and efficacy at these receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AMB-FUBINACA: Another synthetic cannabinoid receptor agonist, slightly less potent than ADB-FUBINACA.
AB-FUBINACA: Similar in structure but differs by the presence of an isopropyl group instead of a tert-butyl group.
5F-ADB: A fluorinated analog with similar potency and effects.
Uniqueness
ADB-FUBINACA is unique due to its high potency and specific structural modifications, such as the presence of a tert-butyl group, which distinguishes it from other synthetic cannabinoids. Its strong binding affinity to CB1 and CB2 receptors makes it one of the most potent synthetic cannabinoids available .
Eigenschaften
Molekularformel |
C22H25FN4O2 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[1-[(4-fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H25FN4O2/c1-22(2,3)20(21(24)29)25-19(28)12-17-16-6-4-5-7-18(16)27(26-17)13-14-8-10-15(23)11-9-14/h4-11,20H,12-13H2,1-3H3,(H2,24,29)(H,25,28)/t20-/m1/s1 |
InChI-Schlüssel |
MULIMWKIYDFHAW-HXUWFJFHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C)(C)C(C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


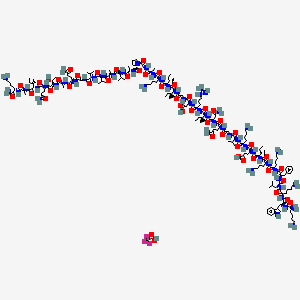
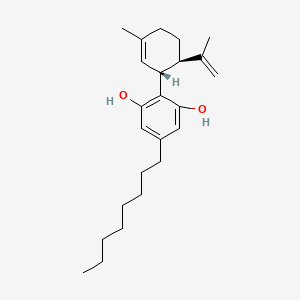
![2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid](/img/structure/B10829903.png)
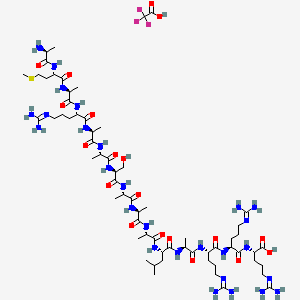
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)

![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
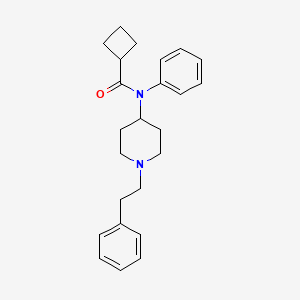
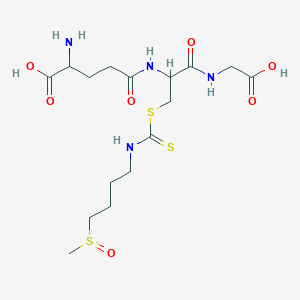
![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)
